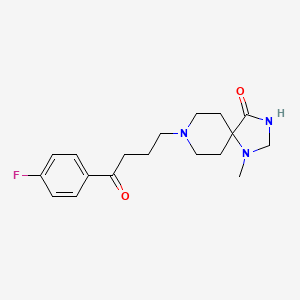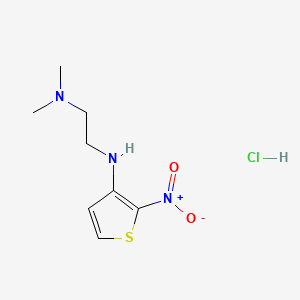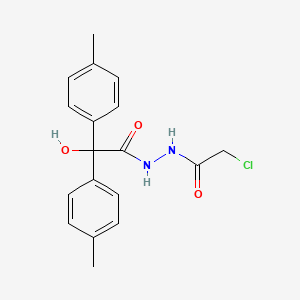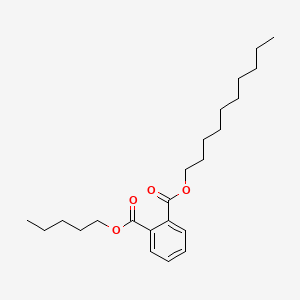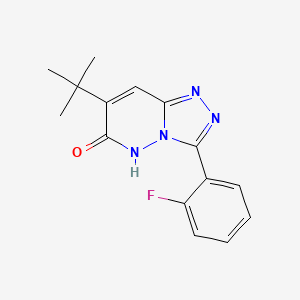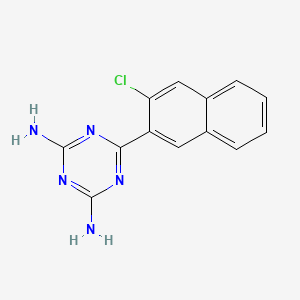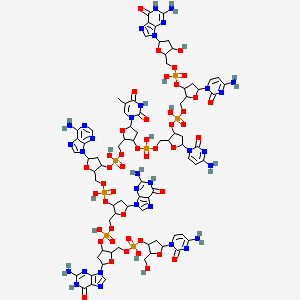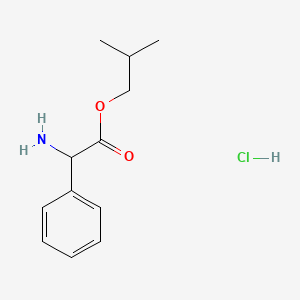
DL-2-Phenylglycine isobutyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-2-Phenylglycine isobutyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of 2-phenylglycine, where the amino group is esterified with isobutyl alcohol and the compound is converted to its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine isobutyl ester hydrochloride typically involves the esterification of 2-phenylglycine with isobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
DL-2-Phenylglycine isobutyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylglycine ketone or phenylglycine carboxylic acid.
Reduction: Formation of phenylglycine alcohol.
Substitution: Formation of substituted phenylglycine derivatives.
Applications De Recherche Scientifique
DL-2-Phenylglycine isobutyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of DL-2-Phenylglycine isobutyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active phenylglycine moiety, which can then interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-2-Phenylglycine ethyl ester hydrochloride
- DL-2-Phenylglycine isopentyl ester hydrochloride
Uniqueness
DL-2-Phenylglycine isobutyl ester hydrochloride is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isobutyl ester group may provide different steric and electronic properties compared to other esters, leading to distinct interactions with molecular targets and different applications in research and industry.
Propriétés
Numéro CAS |
87252-83-3 |
|---|---|
Formule moléculaire |
C12H18ClNO2 |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
2-methylpropyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
Clé InChI |
HOZUMFPDEJXSKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


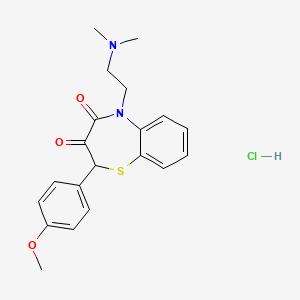
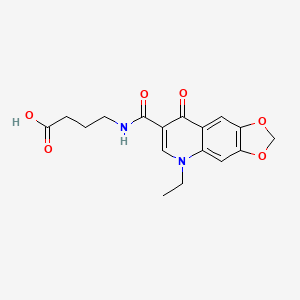
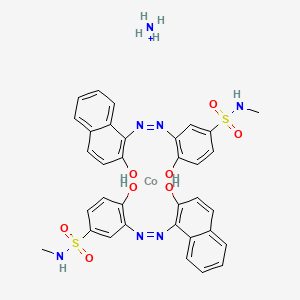

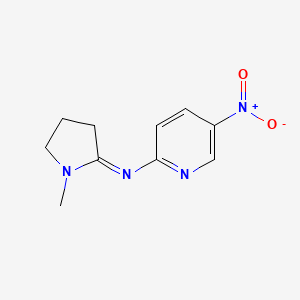
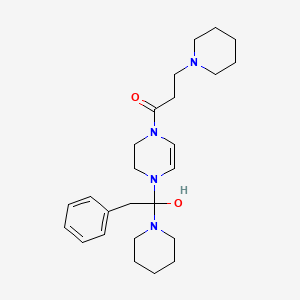
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
